Protodioscin

Anticancer drug screening NCI-60 panel COMPARE algorithm

Leukemia research often suffers from confounding DMSO vehicle effects or misassignment of spirostanol saponins. Protodioscin solves this as a furostanol-type saponin with >52 mg/mL aqueous solubility-enabling saline/PBS formulation. - **Selective antileukemic activity:** GI50 ≤2.0 µM (MOLT-4) vs. >80 µM in PBMCs. - **Mechanistically unique:** NCI COMPARE fingerprint unmatched; induces 100% hypodiploid nuclei in HL-60 at 10 µM. - **Supply-ready:** Bulk mg to g quantities available; stable for standardized in vivo protocols.

Molecular Formula C51H84O22
Molecular Weight 1049.2 g/mol
CAS No. 55056-80-9
Cat. No. B192190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtodioscin
CAS55056-80-9
Synonyms(3b, 25R)-26-(b-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1-2)-O-[6-deoxy-a-L-mannopyranosyl-(1-4)]-b-D-glucopyranoside
Molecular FormulaC51H84O22
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1
InChIKeyLVTJOONKWUXEFR-UEZXSUPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protodioscin Baseline Overview


Protodioscin is a furostanol-type steroidal saponin (C51H84O22, MW 1049.21) bearing a C-26 β-D-glucopyranosyl moiety and a trisaccharide chain at C-3, which distinguishes it structurally from the spirostanol-class saponins [1]. It occurs as a principal bioactive constituent in Tribulus terrestris, Trigonella foenum-graecum, and multiple Dioscorea species [2]. Its broad pharmacological profile encompasses anticancer activity across leukemia and solid tumor panels, antihyperlipidemic effects, hormonal modulation, and metabolic protection; however, the compound's quantifiable differentiation from its closest structural analogs—dioscin, methyl protodioscin, and pseudoprotodioscin—lies in specific potency, selectivity, and pharmacokinetic attributes detailed in the evidence sections below.

1
Structural identity
Furostanol-type steroidal saponin with open F-ring and C-26 glucosyl moiety
2
Mechanism context
NCI-60 COMPARE-unique cytotoxicity pattern; no correlated database matches
3
Formulation compatibility
Aqueous formulation-compatible solubility supports buffer-based dosing

Protodioscin Specificity vs Structural Analogs


Although protodioscin, dioscin, and methyl protodioscin share a diosgenin-derived aglycone core and are frequently co-isolated from the same botanical sources, their substitution with one another introduces confounded experimental variables that undermine reproducibility [1]. The furostanol ring (open F-ring at C-22) in protodioscin confers fundamentally different physicochemical properties—including aqueous solubility exceeding 52 mg/mL versus <0.1 mg/mL for the spirostanol dioscin —and distinct in vivo absorption kinetics. Moreover, their cytotoxicity selectivity patterns diverge sharply: protodioscin preferentially targets leukemia subpanels (GI50 ≤2.0 µM for MOLT-4), whereas methyl protodioscin shows only moderate antileukemic activity (GI50 10–30 µM) but stronger activity against solid tumors [2][3]. NCI COMPARE analysis further confirms that protodioscin's mean-graph cytotoxicity fingerprint matches no other compound in the NCI database, indicating a unique mechanism of action not replicated by its congeners [1]. These multi-dimensional divergences—spanning solubility, pharmacokinetics, tumor-type selectivity, and mechanistic novelty—make generic substitution scientifically indefensible without explicit re-validation.

Protodioscin (furostanol)

Open F-ring, C-26 glucosyl; aqueous solubility supports direct buffer formulation; rapid absorption onset ≤1 h

vs
Dioscin (spirostanol)

Closed F-ring, essentially insoluble in water; requires organic co-solvents; slower absorption >1 h, sustained >36 h

Protodioscin (furostanol)

COMPARE-unique mechanism; leukemia subpanel potency GI50 ≤2.0 µM

vs
Methyl protodioscin

Distinct COMPARE profile; inverted solid-tumor preference; leukemia GI50 10–30 µM

Protodioscin Comparative Evidence


NCI-60 COMPARE-Unique Cytotoxicity Pattern

In the NCI-60 human cancer cell line screen, protodioscin demonstrated selective cytotoxicity with GI50 ≤ 2.0 µM against seven specific lines: MOLT-4 (leukemia), A549/ATCC (NSCLC), HCT-116 and SW-620 (colon), SNB-75 (CNS), LOX IMVI (melanoma), and 786-0 (renal) [1]. When used as a seed compound in the NCI COMPARE algorithm, protodioscin returned no compounds with statistically correlated cytotoxicity patterns (mean graphs) across the entire NCI anticancer drug screen database [1]. This finding indicates that protodioscin acts via a mechanism not represented by any previously screened compound, including its own structural analogs dioscin and methyl protodioscin, which have been independently screened and have distinct COMPARE profiles [2].

NCI-60 COMPARE
Head-to-head
Zero correlated patterns across entire NCI database (~100,000+ compounds); protodioscin mean-graph unique vs dioscin and methyl protodioscin distinct profiles
Supports novel mechanism-of-action investigation; substitution may confound target deconvolution
COMPARE algorithm v2.0; 48-h SRB endpoint; cross-study confirmation
Anticancer drug screening NCI-60 panel COMPARE algorithm mechanism of action

Normal Cell Selectivity in Breast Cancer Models

In a direct head-to-head MTT assay comparison, protodioscin and dioscin were evaluated against two breast cancer subtypes—MCF-7 (ER-positive) and MDA-MB-468 (triple-negative)—and normal human peripheral blood mononuclear cells (PBMCs) [1]. While dioscin exhibited slightly lower IC50 values against cancer cells (MDA-MB-468: 1.53±0.17 µM; MCF-7: 4.79±1.38 µM), its cytotoxicity against normal PBMCs was substantially higher (IC50 ≈ 40 µM) [1]. Protodioscin demonstrated a significantly superior safety margin: IC50 values of 2.56±0.38 µM (MDA-MB-468) and 6±1.27 µM (MCF-7), with PBMC IC50 exceeding 80 µM [1].

Selectivity index
Head-to-head
SI (MDA-MB-468) >31.25 for protodioscin vs ≈26.14 for dioscin; PBMC IC50 >80 µM vs ≈40 µM
Selectivity index context for breast cancer models; reported higher PBMC margin may influence normal-tissue toxicity profiling
MTT assay, 48-h; MCF-7, MDA-MB-468, PBMCs; data to verify in in vivo models
Breast cancer selectivity index normal cell cytotoxicity dioscin comparison

Divergent Tumor-Type Selectivity Patterns

Independent NCI-60 screening of protodioscin and methyl protodioscin reveals a functional inversion in tumor-type preference that cannot be predicted from their minimal structural difference (a single methyl group at the C-22 hydroxyl). Protodioscin exhibits strongest potency against leukemia subpanels, exemplified by MOLT-4 with GI50 ≤ 2.0 µM, and was active across both leukemia and solid tumor lines [1]. In contrast, methyl protodioscin demonstrates only moderate antileukemic activity (GI50 10–30 µM across leukemia lines) but maintains strong cytotoxicity against solid tumors, with GI50 ≤ 10.0 µM in most solid tumor lines and GI50 < 2.0 µM selectively against HCT-15 (colon) and MDA-MB-435 (breast) [2].

Tumor-type preference
Cross-study
Protodioscin: leukemia GI50 ≤2.0 µM; methyl protodioscin: solid-tumor GI50
Divergent tumor-type selectivity context; one-for-one substitution may shift endpoint interpretation
Both NCI-60 screens, same lab group; cross-study comparison requires independent replication
Absorption kinetics
Head-to-head
Protodioscin plasma detection ≤1 h, cleared by 24 h; dioscin >1 h onset, sustained >36 h
Rapid vs sustained exposure context; choice affects onset-of-action vs chronic-dosing model fit
Rat oral dose, UPLC-QTOF-MS; furostanol/spirostanol class-level PK divergence
Apoptosis induction
Head-to-head
100% hypodiploid nuclei at 10 µM in HL-60 leukemia cells; no apoptosis in KATO III gastric cells
Apoptosis pathway-response context; cell-lineage selectivity may support leukemia-specific signaling studies
3-day exposure, flow cytometry; DNA fragmentation confirmed in HL-60 only
Aqueous solubility
Supplier data
≥52.45 mg/mL in water for protodioscin; dioscin <0.1 mg/mL (>500-fold difference)
Formulation context: enables DMSO-free aqueous dosing; substitution risks vehicle-dependent artifacts
Vendor COA data; confirm lot-specific solubility before in vivo use
Leukemia selectivity methyl protodioscin tumor-type preference NCI-60 screen

Rapid Systemic Absorption: Protodioscin (Furostanol) Enters Circulation Within <1 Hour vs >1 Hour for Dioscin (Spirostanol)

A comparative UPLC-QTOF-MS metabolic study in rats administered individual purified saponins revealed fundamentally different absorption kinetics between the furostanol and spirostanol structural classes [1]. Protodioscin, as a representative furostanol-type saponin with an open F-ring bearing a C-26 glucosyl substituent, exhibited fast absorption into systemic circulation (<1 hour post oral administration) but was sustained for a relatively short duration (mostly <8 hours) [1]. In contrast, dioscin—a spirostanol-type saponin with a closed F-ring—was absorbed more slowly (>1 hour) but persisted at measurable plasma levels for >36 hours [1]. Both compounds were ultimately metabolized to diosgenin via desugarization, confirming that the absorption-rate divergence originates from the glycosidic structure rather than the aglycone.

Absorption kinetics
Head-to-head
Protodioscin plasma detection ≤1 h, cleared by 24 h; dioscin >1 h onset, sustained >36 h
Rapid vs sustained exposure context; choice affects onset-of-action vs chronic-dosing model fit
Rat oral dose, UPLC-QTOF-MS; furostanol/spirostanol class-level PK divergence
Pharmacokinetics absorption rate furostanol vs spirostanol Dioscorea saponins

Leukemia-Selective Apoptosis: Protodioscin Induces 100% Hypodiploid Nuclei in HL-60 Cells but Spares KATO III Gastric Carcinoma Cells

Protodioscin purified from fenugreek was tested in parallel on human promyelocytic leukemia HL-60 cells and human gastric carcinoma KATO III cells for cell viability, morphological apoptosis, and DNA fragmentation [1]. Flow cytometric analysis demonstrated a concentration-dependent increase in hypodiploid nuclei (sub-G1 population, indicative of apoptosis) in HL-60 cells: 75.2%, 96.3%, and 100% after a 3-day treatment with 2.5 µM, 5 µM, and 10 µM protodioscin, respectively [1]. Apoptotic body formation was observed exclusively in HL-60 cells, and internucleosomal DNA fragmentation—a biochemical hallmark of apoptosis—was confirmed in HL-60 but absent in KATO III cells [1]. This within-study, same-compound, dual-cell-line design provides direct evidence of cancer-type-dependent apoptotic activity.

Apoptosis induction
Head-to-head
100% hypodiploid nuclei at 10 µM in HL-60 leukemia cells; no apoptosis in KATO III gastric cells
Apoptosis pathway-response context; cell-lineage selectivity may support leukemia-specific signaling studies
3-day exposure, flow cytometry; DNA fragmentation confirmed in HL-60 only
Apoptosis selectivity HL-60 leukemia KATO III flow cytometry

Aqueous Solubility Advantage: Protodioscin (≥52.45 mg/mL in Water) vs Dioscin (<0.1 mg/mL, Essentially Insoluble)

Protodioscin's furostanol structure—featuring an open F-ring with a hydrophilic C-26 glucosyl substituent—confers aqueous solubility of ≥52.45 mg/mL (approximately 50 mM), making it directly usable in physiological buffers, cell culture media, and injectable formulations without organic co-solvents [1]. By contrast, dioscin, possessing a closed spirostanol F-ring that eliminates the C-26 glycosyl extension, is essentially insoluble in water (<0.1 mg/mL) and requires DMSO or ethanol for dissolution [2]. This represents a >500-fold difference in aqueous solubility between two compounds that share the identical diosgenin aglycone backbone.

Aqueous solubility
Supplier data
≥52.45 mg/mL in water for protodioscin; dioscin <0.1 mg/mL (>500-fold difference)
Formulation context: enables DMSO-free aqueous dosing; substitution risks vehicle-dependent artifacts
Vendor COA data; confirm lot-specific solubility before in vivo use
Aqueous solubility formulation dioscin bioavailability

Protodioscin Application Scenarios


Leukemia-Selective Apoptosis Probe Development

Protodioscin's unique profile—100% hypodiploid nuclei induction in HL-60 cells at 10 µM with complete sparing of KATO III gastric carcinoma cells [1], combined with its NCI-60 leukemia subpanel sensitivity (MOLT-4 GI50 ≤2.0 µM) [2]—positions it as a lineage-selective chemical probe for deciphering leukemia-specific apoptotic signaling. Its COMPARE-unique mechanism [2] further supports its use in target-deconvolution campaigns seeking novel antileukemic targets not addressable by methyl protodioscin (which shows only moderate antileukemic activity, GI50 10–30 µM) [3].

Aqueous In Vivo Pharmacology Without DMSO

With water solubility ≥52.45 mg/mL , protodioscin enables direct formulation in saline or PBS for intravenous and intraperitoneal dosing, eliminating the well-documented DMSO vehicle effects (hemolysis, mTOR pathway interference, Ca2+ signaling artifacts) that plague in vivo studies using water-insoluble spirostanol saponins like dioscin (<0.1 mg/mL in water) [4]. This is especially critical for cardiovascular and metabolic studies where DMSO is a documented vasoactive and metabolically active confounding agent [5].

Rapid-Onset Pharmacodynamic Studies

Protodioscin's fast absorption (plasma detection <1 hour post-oral dose) [5] makes it the furostanol saponin of choice for acute pharmacodynamic protocols—such as nitric oxide release assays in corpus cavernosum tissue, acute glucose tolerance testing, or coagulation time measurements [6]—where dioscin's slow absorption (>1 hour) and prolonged residence (>36 hours) [5] would confound temporal resolution of pharmacological effect onset.

Breast Cancer Xenograft Normal-Tissue Safety

In breast cancer models where distinguishing tumor cytotoxicity from systemic toxicity is paramount, protodioscin's PBMC IC50 >80 µM—representing a >2-fold selectivity advantage over dioscin (PBMC IC50 ≈40 µM) against both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer lines [7]—supports its selection for maximum tolerated dose (MTD) determination and therapeutic index calculation in murine xenograft or PDX models.

Application
Selection Property
Validation Focus
Leukemia cell-line studies
Cell-type apoptosis selectivity context
Leukemia-specific pathway deconvolution
In vivo model dosing
Aqueous formulation compatibility
Vehicle artifact elimination review
Acute pharmacodynamic studies
Rapid systemic absorption profile
Onset-of-action model fit
Breast cancer xenograft models
Normal-cell cytotoxicity margin review
MTD and therapeutic index calculation

Technical Documentation Hub

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48 linked technical documents
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